![molecular formula C8H11NO2 B1373556 7-Azaspiro[3.5]nonane-6,8-dione CAS No. 1195-86-4](/img/structure/B1373556.png)
7-Azaspiro[3.5]nonane-6,8-dione
Overview
Description
Synthesis Analysis
The synthesis of 7-Azaspiro[3.5]nonane-6,8-dione involves bulk custom synthesis . The molecule was first synthesized by chemist NJ Leonard in 1953.Molecular Structure Analysis
The molecular formula of 7-Azaspiro[3.5]nonane-6,8-dione is C8H11NO2 . Its molecular weight is 153.18 . The InChI key is IJCMKTBWSPSWHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Azaspiro[3.5]nonane-6,8-dione is a solid or semi-solid or liquid at room temperature . It has a melting point of 131-136°C .Scientific Research Applications
Reference Standard for Quality Control
Due to its purity and stability, 7-Azaspiro[3.5]nonane-6,8-dione is suitable as a reference standard in quality control laboratories. It ensures the accuracy and reliability of analytical results in various industries, including pharmaceuticals and chemicals.
Each of these applications leverages the unique chemical structure of 7-Azaspiro[3.5]nonane-6,8-dione, demonstrating its versatility and importance in scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Azaspiro[3.5]nonane-6,8-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
7-Azaspiro[3.5]nonane-6,8-dione acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the concentration of these molecules, enhancing their effects .
Biochemical Pathways
By inhibiting FAAH, 7-Azaspiro[3.5]nonane-6,8-dione affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The inhibition of FAAH leads to an increase in anandamide levels, which can bind to cannabinoid receptors and trigger various downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Azaspiro[3Its lipophilicity suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The inhibition of FAAH by 7-Azaspiro[3.5]nonane-6,8-dione leads to increased levels of anandamide and other fatty acid amides. This can result in a range of effects, including pain relief , reduced inflammation , and mood enhancement .
properties
IUPAC Name |
7-azaspiro[3.5]nonane-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKTBWSPSWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677264 | |
Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1195-86-4 | |
Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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